molecular formula C9H4Br2ClF3O B13721950 3'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl bromide

3'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13721950
M. Wt: 380.38 g/mol
InChI Key: SXVQDWIIPMGCON-UHFFFAOYSA-N
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Description

3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4Br2ClF3O It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3’-Bromo-2’-chloro-5’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes:

    Friedel-Crafts Acylation: Introduction of the acetyl group to the aromatic ring.

    Halogenation: Sequential introduction of bromine and chlorine atoms.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation: Formation of phenacyl ketones.

    Reduction: Formation of phenacyl alcohols.

Scientific Research Applications

3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the aromatic ring enhances its electrophilicity, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride: Similar structure but with a chloride group instead of a bromide group.

    2-Bromo-2’-(trifluoromethyl)acetophenone: Lacks the chlorine substituent.

    4-Bromo-3-(trifluoromethyl)aniline: Contains an amino group instead of the acetyl group.

Uniqueness

3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(9(13,14)15)2-6(11)8(5)12/h1-2H,3H2

InChI Key

SXVQDWIIPMGCON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Cl)Br)C(F)(F)F

Origin of Product

United States

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